molecular formula C13H23NO2Si B13898140 (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol

(6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol

Cat. No.: B13898140
M. Wt: 253.41 g/mol
InChI Key: ZLDBICNGFOMZAW-UHFFFAOYSA-N
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Description

(6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol: is a chemical compound that features a pyridine ring substituted with a methanol group and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of deprotected hydroxymethyl pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol serves as a building block for the synthesis of more complex molecules. Its protected hydroxyl group allows for selective reactions at other sites on the molecule .

Biology and Medicine

This compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that target specific biological pathways. Its structural features make it a valuable intermediate in medicinal chemistry .

Industry

In the chemical industry, it is used in the production of fine chemicals and as a precursor for various functional materials. Its stability and reactivity profile make it suitable for industrial applications .

Mechanism of Action

The mechanism by which (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyldimethylsilyl group provides stability and protection during synthetic transformations, ensuring the integrity of the hydroxymethyl group until it is selectively deprotected .

Comparison with Similar Compounds

Similar Compounds

    (6-Hydroxymethylpyridin-3-yl)methanol: Lacks the TBDMS protection, making it more reactive but less stable.

    (6-Methoxymethylpyridin-3-yl)methanol: Features a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.

Uniqueness

The presence of the tert-butyldimethylsilyl group in (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol provides unique stability and protection during synthetic processes. This allows for selective reactions and deprotection steps, making it a versatile intermediate in complex organic synthesis .

Properties

Molecular Formula

C13H23NO2Si

Molecular Weight

253.41 g/mol

IUPAC Name

[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]methanol

InChI

InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-12-7-6-11(9-15)8-14-12/h6-8,15H,9-10H2,1-5H3

InChI Key

ZLDBICNGFOMZAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)CO

Origin of Product

United States

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